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Fmoc-alpha-methyl-D-Ser

Cat. No.: B7827256
M. Wt: 341.4 g/mol
InChI Key: QJTSLFSLVWJFCO-LJQANCHMSA-N
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Description

Contextualization of Alpha-Methylated Amino acids in Peptide Science

Alpha-methylated amino acids are variants of natural amino acids where the hydrogen atom on the alpha-carbon is replaced by a methyl group. formulationbio.comqyaobio.com This seemingly minor alteration has profound consequences for the resulting peptide's structure and function. The primary effect of alpha-methylation is the introduction of significant steric hindrance, which restricts the conformational freedom of the peptide backbone. nih.gov This constraint preferentially stabilizes helical secondary structures, such as α-helices and 3(10)-helices, by promoting specific torsion angles (phi and psi) that favor these folds. nih.govwiley.com

The ability to enforce a specific conformation is a powerful tool in drug design. Many biologically active peptides must adopt a particular shape to bind effectively to their targets, and alpha-methylation helps lock the peptide into this bioactive conformation. enamine.net Furthermore, this structural rigidity provides a crucial defense against enzymatic degradation. Proteases, the enzymes that break down peptides, recognize and bind to specific, flexible peptide sequences. The steric bulk of the alpha-methyl group can prevent the peptide from fitting into the active site of these enzymes, thereby suppressing cleavage and increasing the peptide's stability and in vivo half-life. formulationbio.comnih.govbiosynth.com

A study on apolipoprotein A-I (ApoA-I) mimetic peptides demonstrated that incorporating various α-methylated amino acids, including α-methyl Alanine, Lysine, and Leucine, led to an increase in α-helical content. nih.gov This enhanced helicity correlated with improved biological function—in this case, cholesterol efflux capacity—and greater resistance to proteolysis. nih.gov

Significance of D-Amino Acids in Peptide and Protein Engineering

Nearly all amino acids found in proteins in nature are of the L-configuration. D-amino acids are their non-superimposable mirror images, or enantiomers. formulationbio.com The incorporation of these "unnatural" D-amino acids into a peptide sequence is a cornerstone strategy for enhancing the therapeutic potential of peptide-based drugs. nih.govmdpi.com

The most significant advantage conferred by D-amino acids is a dramatic increase in resistance to proteolytic degradation. nih.govlifetein.com Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids. lifetein.comacs.org When a D-amino acid is present, the enzyme can no longer effectively bind to or hydrolyze the adjacent peptide bonds, rendering the peptide significantly more stable in biological environments like human serum. lifetein.comacs.org Studies have shown that peptides containing D-amino acids, particularly at the ends of the sequence, are almost completely resistant to degradation by proteases. lifetein.com One analysis found that replacing L-amino acids with their D-counterparts in certain peptides led to remarkable stability against trypsin, with a significant percentage of the D-peptide remaining even after 24 hours, whereas the L-peptide was rapidly degraded. frontiersin.org

Beyond stability, D-amino acids are also used to modulate the three-dimensional structure of peptides. rsc.orgplos.org Introducing a D-amino acid can induce specific turns or disrupt standard secondary structures like alpha-helices, allowing for the creation of novel peptide shapes and folds, such as β-hairpins. rsc.orgnih.gov This provides peptide chemists with another tool to fine-tune the conformation of a peptide to achieve optimal binding affinity and biological activity. rsc.org

Role of Fmoc Protecting Group Strategy in Incorporating Modified Residues

The synthesis of peptides, especially those containing complex, modified residues like Fmoc-alpha-methyl-D-Serine, is a delicate process requiring precise chemical control. Solid-Phase Peptide Synthesis (SPPS) is the standard method, which involves building a peptide chain one amino acid at a time on a solid resin support. A key element of this process is the use of "protecting groups" to temporarily block reactive sites and prevent unwanted side reactions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used protecting groups for the α-amino group of an amino acid in modern SPPS. altabioscience.comcreative-peptides.com The major advantage of the Fmoc strategy is its use of mild reaction conditions. The Fmoc group is stable to acids but can be easily and rapidly removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. altabioscience.comcreative-peptides.com

This mild deprotection step is crucial when working with sensitive or sterically hindered amino acids. cem.com The older, alternative Boc (tert-butyloxycarbonyl) strategy requires repeated exposure to strong acid for deprotection, which can damage sensitive modifications on the peptide. altabioscience.com The orthogonality of the Fmoc group—being removed by base while side-chain protecting groups are typically removed by acid at the end of the synthesis—ensures the integrity of the final, complex peptide. altabioscience.compeptide.com

However, the incorporation of sterically hindered amino acids, such as alpha-methylated residues, presents a challenge even for the Fmoc strategy. The bulkiness of these residues can slow down the coupling reaction, where the new amino acid is attached to the growing peptide chain. cem.comresearchgate.net To overcome this, chemists have developed more powerful coupling reagents (e.g., HATU, COMU) and techniques like microwave-assisted synthesis to drive these difficult reactions to completion efficiently. cem.comsioc-journal.cnbachem.com The Fmoc strategy, with its mild deprotection conditions, provides the essential foundation that makes the incorporation of these valuable but challenging building blocks feasible. chemimpex.com

Data Tables

Table 1: Impact of Modifications on Peptide Properties

ModificationPrimary EffectConsequence for Peptide
Alpha-Methylation Restricts backbone conformational freedom by adding steric bulk at the α-carbon. nih.govInduces and stabilizes helical structures (α-helix, 3(10)-helix); enhances resistance to proteolytic enzymes. nih.govenamine.net
D-Amino Acid Incorporation Changes stereochemistry from the natural L-form to the mirror-image D-form. formulationbio.comConfers high resistance to degradation by stereospecific proteases; can be used to engineer specific peptide turns and conformations. lifetein.comacs.orgrsc.org

Table 2: Comparison of Peptide Protection Strategies

StrategyN-α-Protecting GroupDeprotection ConditionKey Advantage
Fmoc Chemistry 9-Fluorenylmethyloxycarbonyl (Fmoc)Mild Base (e.g., 20% Piperidine) altabioscience.comMild conditions preserve sensitive side-chain modifications and complex residues. altabioscience.com
Boc Chemistry tert-Butyloxycarbonyl (Boc)Strong Acid (e.g., Trifluoroacetic Acid - TFA) creative-peptides.comHistorically significant; can be advantageous for synthesizing certain aggregation-prone sequences. altabioscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO5 B7827256 Fmoc-alpha-methyl-D-Ser

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSLFSLVWJFCO-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Fmoc Alpha Methyl D Serine and Its Derivatives

Advanced Methodologies for the Preparation of Fmoc-alpha-methyl-D-Serine Building Blocks

The synthesis of the Fmoc-protected α-methyl-D-serine building block is a multi-step process that requires precise stereochemical control at the α-carbon and efficient protection of the α-amino group.

Stereoselective Synthesis of Alpha-Methylated D-Serine Precursors

The cornerstone of preparing Fmoc-alpha-methyl-D-Serine is the stereoselective synthesis of its core precursor, α-methyl-D-serine. A notable strategy involves the use of a β-lactone intermediate derived from Boc-protected D-serine. An efficient route to unprotected α-methyl-D-serine begins with the formation of a cyclic sulfite from a corresponding diol, which is then opened regioselectively with sodium azide (B81097) at the tertiary carbon. nih.gov The resulting azido alcohol undergoes saponification and subsequent reduction of the azide to yield the unprotected α-methyl-D-serine. nih.gov

Another powerful approach for achieving stereoselectivity is through enzymatic desymmetrization, which can produce enantiomerically enriched intermediates for the synthesis of various α-substituted serine analogues. nih.gov These advanced methods ensure the correct D-configuration of the final building block, which is crucial for its intended effect on peptide structure.

Fmoc Protection Techniques for Alpha-Methyl-D-Serine

Once the α-methyl-D-serine precursor is obtained, the α-amino group must be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential to prevent self-polymerization during subsequent peptide coupling steps. peptide.com The Fmoc group is stable to the acidic conditions often used for side-chain deprotection, providing an orthogonal protection strategy vital for Solid-Phase Peptide Synthesis (SPPS). peptide.comchempep.com

Several standard reagents are employed for this transformation. The classical method involves reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, typically using a base like sodium bicarbonate in an aqueous-organic solvent mixture. creative-peptides.com Alternatively, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) offers a stable, crystalline reagent that reacts cleanly with the amino acid. uci.edu

A key challenge during the Fmoc protection of any amino acid is the potential for side reactions, such as the formation of di- and tripeptide impurities. nih.gov To mitigate this, an intermediate silylation of the amino acid's carboxylic acid group with a reagent like chlorotrimethylsilane can be performed. This transient protection prevents the carboxylic acid from acting as a nucleophile, thereby ensuring a cleaner reaction and higher purity of the final Fmoc-protected building block. nih.gov

Table 1: Common Reagents for Fmoc Protection
ReagentAbbreviationTypical Reaction ConditionsKey Advantages
9-Fluorenylmethyloxycarbonyl chlorideFmoc-ClSodium bicarbonate in aqueous dioxane or DMFWidely used, classic reagent
9-Fluorenylmethylsuccinimidyl carbonateFmoc-OSuBase (e.g., triethylamine) in organic solventStable, crystalline solid; often provides cleaner reactions
Fmoc-Benzotriazole derivatives-Triethylamine at room temperatureReacts in high yields with minimal dipeptide formation

Incorporation of Fmoc-alpha-methyl-D-Serine into Peptide Sequences

The incorporation of the sterically demanding Fmoc-alpha-methyl-D-Serine residue into a growing peptide chain presents unique challenges that require specialized strategies within the framework of SPPS.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-based SPPS is the predominant method for assembling peptides, relying on a repeating cycle of deprotection and coupling. bachem.com The peptide is built on an insoluble resin support, which allows for the easy removal of excess reagents and byproducts through simple washing steps. creative-peptides.comluxembourg-bio.com The choice of Fmoc for Nα-protection is advantageous due to the mild, basic conditions required for its removal, which are compatible with a wide range of acid-labile side-chain protecting groups. nih.govnih.gov

The primary obstacle to incorporating α,α-disubstituted amino acids like Fmoc-alpha-methyl-D-Serine is the steric hindrance around the carboxyl group, which significantly slows the rate of peptide bond formation. luxembourg-bio.com Standard coupling reagents may lead to incomplete reactions, resulting in deletion sequences and low yields. Therefore, more potent activation methods are required.

Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are commonly used, but for exceptionally hindered couplings, specialized reagents are often more effective. uci.edu One successful strategy is the in-situ generation of amino acid fluorides using reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH). nih.govbachem.com Amino acid fluorides are highly reactive and have proven particularly effective for coupling sterically demanding residues. nih.govbachem.com

Other highly efficient coupling reagents include COMU, which demonstrates coupling efficiencies comparable to HATU with improved safety and solubility, and TOTT, a thiuronium salt that has shown good results with methylated amino acids while keeping racemization levels low. bachem.com The choice of base is also critical; using a weaker, sterically hindered base like 2,4,6-collidine in place of the more common N,N-diisopropylethylamine (DIPEA) can substantially reduce the risk of racemization during the activation step. bachem.commesalabs.com

Table 2: Optimized Coupling Reagents for Sterically Hindered Residues
ReagentDescriptionNotes on Application
TFFHGenerates highly reactive amino acid fluorides in situ.Especially suited for α,α-disubstituted amino acids like Aib and α-methyl-Ser. nih.govbachem.com
HATU/HCTUGuanidinium-based reagents with high coupling efficiency.Often used as a first-line powerful reagent, but may be insufficient for the most difficult couplings. uci.edu
COMUUronium salt incorporating Oxyma, enhancing safety.Coupling efficiency is comparable to HATU; suitable for microwave-assisted SPPS. bachem.commesalabs.com
TOTTThiuronium salt of 2-mercaptopyridone-1-oxide.Effective for hindered couplings with reports of lower racemization compared to other reagents. bachem.com

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. uci.edu The mechanism proceeds via a β-elimination pathway initiated by the abstraction of the acidic proton on the fluorene ring. springernature.com

To overcome this challenge, several strategies can be employed. Simply extending the deprotection time or performing a second deprotection step can often resolve the issue. iris-biotech.de Alternatively, the potency of the deprotection solution can be increased by adding a small amount (1-2%) of the non-nucleophilic strong base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.de It is also important to be aware of potential side reactions promoted by the basic conditions of Fmoc deprotection, such as aspartimide formation if an aspartic acid residue is present elsewhere in the sequence. chempep.comnih.gov

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) offers a viable alternative to solid-phase methods, particularly for the synthesis of shorter peptides or when scaling up production. The synthesis of peptides containing Fmoc-alpha-methyl-D-serine in solution requires careful consideration of protecting group strategies and coupling conditions to ensure high yields and purity.

In a typical solution-phase approach, the C-terminal amino acid is protected as an ester (e.g., methyl or benzyl ester), and the subsequent amino acids are added in a stepwise manner. The Nα-Fmoc group is removed at each step using a base, such as piperidine or diethylamine, and the next Fmoc-protected amino acid is coupled using a suitable activating agent sigmaaldrich.com.

Key considerations for the solution-phase synthesis of Fmoc-alpha-methyl-D-serine-containing peptides include:

Coupling Reagents: The sterically hindered nature of the α-methyl group can slow down the coupling reaction. Therefore, highly efficient coupling reagents such as HATU, HBTU, or COMU are often employed to drive the reaction to completion and minimize racemization.

Solubility: As the peptide chain elongates, its solubility can decrease, leading to challenges in purification. Careful selection of solvents and protecting groups is necessary to maintain the solubility of the growing peptide chain.

Purification: Purification at each step is typically carried out by extraction or crystallization, which can be more labor-intensive than the simple filtration and washing steps in SPPS.

A study on the solution-phase synthesis of DNA-encoded chemical libraries highlighted the development of aqueous reaction conditions for the coupling of amino acid monomers, which could be applicable to Fmoc-alpha-methyl-D-serine acs.orgdelivertherapeutics.compeptide.com. This approach emphasizes the need for DNA-compatible protecting group strategies and robust coupling methods to handle a diverse range of amino acid residues acs.orgdelivertherapeutics.compeptide.com.

Orthogonal Protecting Group Strategies in Conjunction with Fmoc-alpha-methyl-D-Serine

The principle of orthogonality in protecting groups is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others peptide.comiris-biotech.deiris-biotech.de. In the context of Fmoc-alpha-methyl-D-serine, an orthogonal strategy typically involves the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection nih.goviris-biotech.de.

The most common orthogonal protecting group combination is the Fmoc/tBu strategy iris-biotech.de. The Fmoc group is removed by a base (e.g., piperidine), while the tert-butyl (tBu) based side-chain protecting groups are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step iris-biotech.de. This orthogonality ensures that the side-chain protecting groups remain intact throughout the stepwise synthesis.

The hydroxyl group of the serine side chain is reactive and requires protection to prevent side reactions during peptide synthesis. In Fmoc-based strategies, the most commonly used protecting group for the serine hydroxyl group is the tert-butyl (tBu) ether peptide.com. The tBu group is stable to the basic conditions used for Fmoc removal and is efficiently cleaved by TFA at the end of the synthesis.

Other potential side-chain protecting groups for serine that are compatible with the Fmoc strategy include:

Trityl (Trt) group: The Trt group is more acid-labile than the tBu group and can be removed under milder acidic conditions. This can be advantageous for the synthesis of peptides that are sensitive to strong acid.

Benzyl (Bzl) group: While more commonly used in Boc-based synthesis, the Bzl group can be employed in Fmoc strategies, although its removal requires stronger acid conditions (e.g., HF) or hydrogenolysis.

The successful synthesis of complex peptides often requires the use of multiple protecting groups for different functionalities. The Fmoc/tBu strategy is compatible with a wide range of other protecting groups, allowing for the synthesis of peptides with diverse modifications.

For instance, if a peptide requires a specific side-chain modification, a protecting group that is orthogonal to both Fmoc and tBu can be used. Examples include:

Allyl (All) and Allyloxycarbonyl (Aloc) groups: These groups are stable to both acid and base but can be selectively removed by palladium catalysis peptide.com. This allows for on-resin side-chain modification.

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups: These protecting groups are labile to hydrazine and are orthogonal to both Fmoc and tBu strategies, enabling selective deprotection of lysine or other amino acid side chains for branching or labeling sigmaaldrich.com.

The compatibility of Fmoc-alpha-methyl-D-serine also extends to the choice of linkers used in solid-phase peptide synthesis. The Wang linker, which is an acid-labile p-alkoxybenzyl alcohol linker, is commonly used in Fmoc-SPPS for the synthesis of C-terminal carboxylic acids iris-biotech.de. For the synthesis of peptide amides, linkers such as the Rink amide or PAL linkers are employed. "Safety-catch" linkers offer an additional layer of orthogonality, as they are stable to the conditions of both Fmoc and Boc strategies but can be activated for cleavage by a specific chemical transformation semanticscholar.orgnih.gov.

Protecting Group ClassExample(s)Cleavage ConditionOrthogonal to FmocOrthogonal to tBu
Nα-Protection FmocBase (e.g., 20% Piperidine in DMF)-Yes
Side-Chain (Acid Labile) tBu, TrtAcid (e.g., TFA)Yes-
Side-Chain (Palladium Labile) Alloc, AllylPd(0) catalystYesYes
Side-Chain (Hydrazine Labile) Dde, ivDdeHydrazineYesYes

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis. This approach can offer significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced need for protecting groups.

While specific literature on the direct chemoenzymatic synthesis of Fmoc-alpha-methyl-D-Serine is limited, the principles of enzymatic reactions can be applied. For instance, lipases are known to catalyze the acylation of amines and alcohols with high selectivity. It is conceivable that a lipase could be used to catalyze the N-acylation of α-methyl-D-serine with an activated Fmoc derivative, such as Fmoc-OSu or Fmoc-Cl.

A study on the successful application of lipase as a catalyst in a combinative approach for chemo-enzymatic alpha-amino group protection of natural amino acids demonstrates the feasibility of such methods longdom.org. Lipase-catalyzed kinetic resolution is also a powerful tool for the synthesis of chiral active pharmaceutical ingredients and their key starting materials chemrxiv.org. This suggests that an enzymatic approach could be employed for the enantioselective synthesis or resolution of α-methyl-D-serine prior to its protection with the Fmoc group.

Furthermore, research into the lipase-catalyzed selective amidation of phenylglycinol highlights the ability of enzymes to differentiate between amino and hydroxyl groups, which is a key challenge in the selective N-protection of amino alcohols like serine frontiersin.orgnih.gov. The use of enzymes like papain has also been explored for the polymerization of l-serine ethyl ester in aqueous media without the need for side-group protection, showcasing the potential of enzymatic methods to simplify complex synthetic routes.

The development of a chemoenzymatic route for the synthesis of Fmoc-alpha-methyl-D-serine would likely involve:

Enzymatic Resolution: An enzymatic process to resolve a racemic mixture of α-methyl-serine to obtain the pure D-enantiomer.

Selective N-Acylation: The use of a lipase or another suitable enzyme to catalyze the selective acylation of the amino group of α-methyl-D-serine with an Fmoc-donating reagent.

Such a strategy could offer a more sustainable and efficient alternative to purely chemical synthetic routes.

Conformational and Structural Characterization of Fmoc Alpha Methyl D Serine Containing Peptides

Influence of Alpha-Methylation on Peptide Backbone Conformation

The substitution of the Cα-hydrogen with a methyl group dramatically restricts the conformational freedom of the peptide backbone. This steric hindrance limits the accessible regions of the Ramachandran plot for the α-methylated residue. In typical L-amino acids, the allowable phi (φ) and psi (ψ) dihedral angles are broad, permitting the formation of various secondary structures. For Cα-methylated amino acids, however, the conformational space is severely constrained, often forcing the backbone into specific helical or extended conformations.

Research on peptides incorporating Cα,α-disubstituted residues has shown that these modifications favor the formation of 3(10)-helices or fully extended structures. cnr.itnih.gov The presence of the methyl group restricts rotation around the N-Cα and Cα-C bonds, thereby stabilizing local secondary structures that might otherwise be transient in more flexible peptides. This conformational rigidity can be advantageous in the design of peptidomimetics with well-defined and stable three-dimensional structures. nih.govub.edu The specific φ and ψ angles adopted depend on the surrounding sequence and the chirality of the modified amino acid.

Table 1: Representative Dihedral Angles for Amino Acids in Different Conformations

Conformation Typical φ Angle (°) Typical ψ Angle (°) Allowed for α-methylated residues?
Right-handed α-helix -57 -47 Restricted
3(10)-helix -49 -26 Often Favored
Parallel β-sheet -119 +113 Restricted
Antiparallel β-sheet -139 +135 Possible
Extended (C5) -180 +180 Favored in some contexts nih.gov

Note: This table provides typical values. The exact dihedral angles for Fmoc-alpha-methyl-D-Serine in a specific peptide would require experimental determination or computational modeling.

Impact of D-Chirality on Secondary Structure Formation and Stability

The chirality of amino acid residues is a critical determinant of peptide and protein secondary structure. While L-amino acids are the building blocks of natural proteins and favor right-handed α-helices, the incorporation of a D-amino acid can have a profound destabilizing effect on these structures. frontiersin.orgnih.gov Introducing a D-amino acid into an L-peptide sequence can break the helical structure by inducing a kink. nih.gov

However, D-amino acids are not merely structure-breakers; they can be strategically employed to promote specific non-canonical structures. For instance, the presence of a D-residue can facilitate the formation of specific types of β-turns, which are crucial for peptide folding and biological recognition processes. nih.gov In the context of self-assembling peptides, altering the chirality can change the morphology of the resulting nanostructures. frontiersin.orgnih.gov Furthermore, peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are mirror images of their right-handed L-counterparts. nih.gov The incorporation of D-amino acids has also been shown to enhance resistance to proteolytic degradation, a desirable property for therapeutic peptides. nih.gov The stability of peptides containing D-amino acids is thus highly context-dependent, influenced by the position of the substitution and the surrounding sequence. nih.govresearchgate.netresearchgate.net

Spectroscopic and Computational Techniques for Conformational Analysis

A comprehensive understanding of the three-dimensional structure of peptides containing Fmoc-alpha-methyl-D-Serine requires a combination of spectroscopic and computational methods. These techniques provide complementary information about the peptide's conformation in different states (solution and solid) and on different timescales.

NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a more biologically relevant environment. nih.govuq.edu.au For peptides containing Fmoc-alpha-methyl-D-Serine, a suite of NMR experiments can provide detailed conformational insights.

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and, by extension, to the secondary structure.

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments provide distance restraints between protons that are close in space (< 5 Å), which are fundamental for calculating the 3D structure. nih.gov

J-Couplings: Scalar couplings (J-couplings) between nuclei, measured from experiments like COSY and TOCSY, provide information about dihedral angles (e.g., φ angles via ³J(HN,Hα)).

These experimentally derived parameters serve as restraints in computational protocols to generate an ensemble of structures representing the conformational preferences of the peptide in solution. nih.govspringernature.com

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. nih.gov This technique allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous view of the peptide's conformation in the solid phase. nih.govbibliotekanauki.pl

For a peptide containing Fmoc-alpha-methyl-D-Serine, a crystal structure would definitively reveal the backbone φ and ψ angles, the conformation of the serine side chain, and the orientation of the Fmoc group. mdpi.com This information is invaluable for understanding the intrinsic conformational preferences imposed by the α-methylation and D-chirality, and for validating computational models. cnr.it However, it is important to note that the conformation observed in the crystal may be influenced by crystal packing forces and may not fully represent the ensemble of conformations present in solution.

Computational methods are indispensable tools for exploring the conformational landscape of peptides. americanpeptidesociety.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations of a dipeptide or tripeptide fragment, helping to understand the intrinsic preferences for specific φ and ψ angles. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the peptide over time, providing insights into its dynamic behavior and conformational stability in various environments (e.g., in water or other solvents). nih.govamericanpeptidesociety.orgscirp.org By simulating the peptide for nanoseconds to microseconds, researchers can observe folding events, conformational transitions, and the stability of secondary structures. researchgate.net These simulations are particularly useful for understanding how modifications like α-methylation and D-chirality affect the flexibility and accessible conformations of the peptide backbone. nih.gov

Studies on Cis-Trans Isomerization of Amide Bonds Adjacent to Fmoc-alpha-methyl-D-Serine

The peptide bond (C'-N) is generally planar and predominantly exists in the trans conformation due to steric hindrance. However, the cis conformation, though energetically less favorable, can be populated, particularly for amide bonds preceding proline residues. The steric bulk introduced by the α-methyl group in Fmoc-alpha-methyl-D-Serine can also influence the cis-trans equilibrium of the preceding amide bond.

Table 2: Typical Properties of Cis and Trans Amide Bonds

Property Trans Isomer Cis Isomer
Dihedral Angle (ω) ~180° ~0°
Relative Population Highly Favored (>99%) Lowly Populated (<1%)
Impact on Backbone Extended Kinked
NMR Detection Major set of resonances Minor set of resonances
Influence of α-methylation Can increase the population of the cis isomer ub.edu Can be stabilized by steric effects

Analysis of Hydrogen Bonding Networks and Turn Formation (e.g., Beta-Turns)

The incorporation of α-methylated amino acids into peptide sequences significantly influences their conformational landscape, primarily due to the steric constraints imposed by the additional methyl group on the backbone dihedral angles (φ and ψ). This steric hindrance reduces the accessible conformational space, often promoting the formation of well-defined secondary structures such as turns and helices. In the context of Fmoc-alpha-methyl-D-Serine, the combination of α-methylation and the D-configuration of the amino acid provides a strong impetus for the adoption of specific turn structures, which are stabilized by intramolecular hydrogen bonding networks.

Research Findings on Turn Propensity

While direct experimental data from techniques like X-ray crystallography for peptides exclusively featuring Fmoc-alpha-methyl-D-Serine are not extensively available in the literature, valuable insights can be drawn from studies on structurally related peptides. Computational and experimental analyses of peptides containing α,α-disubstituted amino acids and D-amino acids consistently demonstrate a high propensity for turn formation.

A study on a dipeptide containing (S)-α-methylserine, Boc-Val-(S)-α-MeSer-OMe, revealed that in the solid state, the peptide adopts an extended conformation where all hydrogen bond donors are involved in intermolecular interactions rather than intramolecular ones, preventing turn formation in that specific context nih.gov. However, it is crucial to note that the conformational preferences of peptides can be highly dependent on the sequence, the nature of the protecting groups, and the solvent environment nih.gov.

Computational studies on model dipeptides containing D-amino acids, such as D-Proline, have shed light on the types of turns favored. For instance, DFT calculations on Ac-D-Pro-Gly-NHMe have shown a preference for βI′ and βII′ turns, with the relative stability being solvent-dependent. In a non-polar solvent like CH2Cl2, the βI′ turn is favored, whereas, in water, the βII′ turn becomes more populated rsc.org. This suggests that peptides incorporating Fmoc-alpha-methyl-D-Serine are likely to adopt similar turn conformations.

The α-methylation further restricts the conformational freedom, and studies on peptides with other Cα,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) in conjunction with a D-amino acid (e.g., Ac-Aib-D-Ala-NHMe) show a strong preference for βI′ turns in both non-polar and aqueous environments rsc.org. This indicates that the steric bulk of the α-methyl group can play a dominant role in dictating the turn type.

Intramolecular Hydrogen Bonding Network

The stability of these turn structures is critically dependent on the formation of intramolecular hydrogen bonds. In a classical β-turn, a hydrogen bond is formed between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3. This interaction is crucial for reversing the direction of the peptide backbone.

In peptides containing Fmoc-alpha-methyl-D-Serine, the hydroxyl group of the serine side chain can also participate in hydrogen bonding, either with the peptide backbone or with other side chains, further stabilizing the turn conformation. Computational studies on D-serine containing dipeptides have shown that the most stable conformers are often stabilized by multiple intramolecular hydrogen bonds, including those involving the side chain nih.gov.

The table below summarizes the typical dihedral angles for the central two residues (i+1 and i+2) in the most probable β-turn types for peptides containing a D-amino acid at the i+2 position, based on computational studies of analogous peptides.

β-Turn Typeφi+1 (°)ψi+1 (°)φi+2 (°) (D-residue)ψi+2 (°) (D-residue)
Type I'6030900
Type II'60-120-800

This table presents idealized dihedral angles for β-turns commonly adopted by peptides containing D-amino acids at the i+2 position, as inferred from computational studies on analogous molecules.

Spectroscopic Evidence and Conformational Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for characterizing the solution-state conformation of peptides.

NMR Spectroscopy: Key NMR parameters that provide evidence for turn formation include:

Nuclear Overhauser Effect (NOE): The presence of a short distance between the amide proton of residue i+3 and the α-proton of residue i+2 (dαN(i+2, i+3)) is a strong indicator of a turn.

3JNHα Coupling Constants: Small coupling constants for the central residues of the turn are consistent with the dihedral angles found in many β-turn types.

Temperature Coefficients of Amide Protons: Amide protons involved in intramolecular hydrogen bonds exhibit smaller changes in their chemical shift with temperature compared to solvent-exposed protons.

The following table outlines the expected NMR and CD spectroscopic signatures for a peptide adopting a β-turn conformation.

Spectroscopic TechniqueParameterIndication of β-Turn
NMRNOEShort dαN(i+2, i+3) distance
3JNHα Coupling ConstantSmall values for residues i+1 and i+2
Temperature Coefficient (dδ/dT)Small values for the amide proton of residue i+3
CDSpectrum ShapeCharacteristic bands differing from α-helix and random coil

Applications of Fmoc Alpha Methyl D Serine in Rational Peptide and Peptidomimetic Design

Engineering Peptide Stability and Proteolytic Resistance

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases. The incorporation of Fmoc-alpha-methyl-D-Serine is a highly effective strategy to mitigate this issue. The presence of the methyl group at the α-carbon sterically hinders the approach of proteases, effectively shielding the adjacent peptide bonds from enzymatic cleavage. enamine.netgoogle.com

This steric blockade disrupts the formation of the enzyme-substrate complex necessary for proteolysis. Research has demonstrated that α-methylation of amino acid residues can significantly suppress peptide bond cleavage. enamine.net Furthermore, the D-configuration of the amino acid is inherently resistant to degradation by most mammalian proteases, which are stereospecific for L-amino acids. nih.govnih.gov This dual-pronged approach of α-methylation and D-configuration substitution provides a robust method for enhancing the in vivo half-life of therapeutic peptides. google.comnih.gov Studies on various peptides have shown that such modifications lead to substantially improved resistance to proteolysis. nih.gov

Table 1: Impact of α-Methyl and D-Amino Acid Substitution on Peptide Stability

Modification Mechanism of Action Expected Outcome on Stability
α-Methyl Group Steric hindrance at the α-carbon, preventing protease binding and cleavage. enamine.netiris-biotech.de Significantly increased resistance to enzymatic degradation. nih.gov
D-Configuration Incompatibility with the active sites of L-specific proteases. nih.gov Enhanced stability in biological fluids like serum. nih.govresearchgate.net

| Combined | Synergistic effect of steric hindrance and stereochemical incompatibility. | Substantial improvement in proteolytic resistance and in vivo half-life. |

Modulation of Peptide Secondary Structure for Enhanced Bioactivity

The biological function of a peptide is intrinsically linked to its three-dimensional conformation. The introduction of Fmoc-alpha-methyl-D-Serine serves as a powerful tool to modulate and stabilize specific secondary structures, thereby enhancing receptor binding affinity and bioactivity. The steric bulk of the α-methyl group restricts the permissible values of the peptide backbone's dihedral angles (phi, ψ), reducing the molecule's conformational flexibility. enamine.net This constraint can guide the peptide to adopt a more defined and bioactive conformation.

The conformational constraints imposed by α,α-disubstituted amino acids, such as α-methyl-D-serine, are particularly effective at inducing and stabilizing specific secondary structural motifs like α-helices and β-turns.

Helical Structures: The incorporation of α,α-disubstituted amino acids is a well-established method for promoting and stabilizing α-helical conformations. cam.ac.uknih.gov The restriction of backbone rotation helps to lock the peptide into a helical fold, which is crucial for many protein-protein interactions. nih.gov While serine itself can sometimes be disruptive to the middle of an α-helix, its placement at the ends can contribute to stability. nih.gov The conformational rigidity imparted by the α-methyl group can counteract serine's potentially destabilizing effects and enforce a helical structure. nih.gov

Beta-Turns: β-turns are critical secondary structures that allow a peptide chain to reverse its direction. acs.org The incorporation of D-amino acids is a classic strategy for nucleating specific types of β-turns, particularly type II' turns. researchgate.net The combination of the D-configuration and the α-methyl constraint in Fmoc-alpha-methyl-D-Serine can be strategically employed to induce and stabilize these turn structures with high fidelity, which is often essential for mimicking the bioactive conformation of a natural peptide ligand. rsc.org

Table 2: Influence of Fmoc-alpha-methyl-D-Serine on Peptide Secondary Structure

Structural Feature Conformational Effect Resulting Motif
α-Methyl Group Restricts phi (φ) and psi (ψ) backbone dihedral angles. Promotes helical structures by reducing conformational entropy. cam.ac.uk
D-Configuration Favors positive φ angles. Induces and stabilizes specific β-turn types (e.g., type II'). researchgate.net

| Serine Side Chain | Capable of forming hydrogen bonds with the peptide backbone. nih.gov | Can further stabilize turn or helical structures depending on position. |

Design of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. nih.gov Fmoc-alpha-methyl-D-Serine is an invaluable building block in this field. By incorporating this residue, medicinal chemists can design peptidomimetics with a fixed, low-energy conformation that closely resembles the receptor-bound state of the parent peptide. upc.edu

This pre-organization reduces the entropic penalty upon binding, often leading to higher affinity and selectivity. The use of conformationally restricted amino acids is a key strategy in peptidomimetic drug design to create molecules with reduced metabolism and enhanced biological action. lifechemicals.commdpi.com The defined structural features of α-methyl-D-serine allow for precise control over the topography of the resulting peptidomimetic, ensuring that crucial side-chain pharmacophores are presented to the receptor in the optimal orientation for binding.

Integration into Scaffold-Based Drug Discovery Platforms

Scaffold-based drug discovery involves attaching various functional groups to a central molecular framework to create libraries of compounds for screening. Fmoc-alpha-methyl-D-Serine can be utilized as a key component to be integrated into these scaffolds. Its defined stereochemistry and conformational rigidity allow it to act as a "cassette" that can introduce specific structural features and pharmacophoric elements (the hydroxyl group) in a predictable manner.

This approach is particularly useful for mimicking the secondary structures of peptides, such as α-helices or β-turns, on a non-peptidic scaffold. cam.ac.uk For instance, the serine side chain can be displayed from a terphenyl or other rigid scaffold to mimic a key residue in a helical protein-protein interaction interface. This strategy allows for the exploration of chemical space beyond traditional peptides while retaining the critical binding elements.

Contribution to the Development of Modified Peptide Ligands and Probes

The development of high-affinity ligands and selective probes is essential for studying biological systems and for diagnostics. Fmoc-alpha-methyl-D-Serine contributes to this area by enabling the synthesis of modified peptides with enhanced properties. The increased proteolytic stability it confers is crucial for probes that need to remain intact in biological assays or in vivo imaging applications.

Furthermore, the conformational control allows for the fine-tuning of binding affinity and selectivity. By locking a peptide ligand into its bioactive conformation, non-specific binding can be reduced, and affinity for the intended target can be increased. The serine hydroxyl group also provides a potential site for further modification, such as the attachment of fluorescent tags, biotin, or other reporter molecules, making it a versatile component in the synthesis of sophisticated chemical biology tools.

Role in Protein Engineering Applications

Protein engineering aims to create novel proteins with new or enhanced functions. While the direct incorporation of non-proteinogenic amino acids into proteins through ribosomal synthesis is complex, Fmoc-alpha-methyl-D-Serine plays a role in the semi-synthesis of engineered proteins. Using techniques like expressed protein ligation, synthetic peptide fragments containing modified residues can be ligated to larger, recombinantly expressed protein domains. nih.gov

This allows for the site-specific introduction of α-methyl-D-serine into a protein sequence. Such modifications can be used to:

Enhance Stability: Introduce localized regions of high resistance to proteolysis within a larger protein. nih.gov

Modulate Activity: Alter the conformation of an active site or a protein-protein interaction domain to fine-tune biological activity.

Create Novel Folds: Use the conformational-directing properties of the residue to stabilize non-natural protein folds.

This approach effectively bridges the gap between synthetic peptide chemistry and recombinant protein technology, opening new avenues for creating proteins with tailored therapeutic or industrial properties.

Emerging Research Directions and Future Perspectives in Fmoc Alpha Methyl D Serine Chemistry

Advanced Bioconjugation Strategies with Fmoc-alpha-methyl-D-Serine Containing Peptides

The presence of the α-methyl group and the D-configuration of the serine residue in Fmoc-α-methyl-D-serine significantly influences the bioconjugation strategies for peptides containing this amino acid. These structural modifications impart increased resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides. Peptides composed of D-amino acids are less susceptible to cleavage by endogenous proteases, which primarily recognize L-amino acids. This inherent stability prolongs the half-life of the peptide in biological systems, a critical factor for sustained therapeutic efficacy.

The α-methyl group further enhances this stability by sterically hindering the approach of proteases to the peptide backbone. However, this same steric bulk presents a challenge for traditional bioconjugation methods. Ligation chemistries that rely on enzymatic catalysis may be less efficient due to the non-natural D-configuration and the steric hindrance at the α-carbon. Consequently, chemoselective ligation methods that are less sensitive to the stereochemistry and local steric environment of the amino acid are preferred.

Advanced bioconjugation strategies for peptides containing Fmoc-α-methyl-D-serine may involve:

Click Chemistry: The azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a highly efficient and orthogonal approach to bioconjugation. The serine hydroxyl group can be functionalized with an azide (B81097) or alkyne moiety, allowing for conjugation with a correspondingly modified payload (e.g., a drug molecule, imaging agent, or polyethylene (B3416737) glycol [PEG] chain) with high specificity and yield.

Thiol-ene and Thiol-yne Chemistry: The hydroxyl group of serine can be converted to a thiol, enabling conjugation via thiol-ene or thiol-yne reactions. These methods are known for their rapid reaction rates and compatibility with aqueous environments.

Oxime and Hydrazone Ligation: The serine side chain can be oxidized to an aldehyde, which can then be reacted with aminooxy- or hydrazine-functionalized molecules to form stable oxime or hydrazone linkages.

The selection of a bioconjugation strategy must also consider the potential for the Fmoc protecting group to be retained or removed. If the Fmoc group is to be kept in the final conjugate, its hydrophobicity can be exploited to enhance self-assembly or interaction with cell membranes.

Bioconjugation StrategyKey FeaturesApplicability to Fmoc-α-methyl-D-Serine Peptides
Enzymatic Ligation High specificity, mild reaction conditions.Potentially hindered by D-configuration and α-methylation.
Click Chemistry High efficiency, orthogonality, biocompatibility.Applicable after functionalization of the serine hydroxyl group.
Thiol-ene/Thiol-yne Rapid kinetics, aqueous compatibility.Requires conversion of the hydroxyl to a thiol group.
Oxime/Hydrazone Ligation Stable linkages, chemoselective.Requires oxidation of the serine side chain to an aldehyde.

Role in the Creation of Novel Biomaterials and Self-Assembling Peptide Systems

The unique structural characteristics of Fmoc-α-methyl-D-serine make it a valuable building block for the design of novel biomaterials and self-assembling peptide systems. The fluorenylmethoxycarbonyl (Fmoc) group, with its aromatic nature, is a well-established driver of self-assembly through π-π stacking interactions. When attached to an amino acid, the Fmoc group can induce the formation of various nanostructures, such as nanofibers, nanotubes, and hydrogels. asm.org

The incorporation of an α-methyl group introduces conformational constraints on the peptide backbone, reducing its flexibility. This can lead to more defined and stable secondary structures, which can, in turn, influence the morphology and properties of the resulting self-assembled materials. The D-stereochemistry of the serine residue further impacts the supramolecular arrangement of the peptides. While peptides composed solely of L- or D-amino acids can form well-ordered structures, heterochiral sequences containing both L- and D-amino acids can lead to unique packing arrangements and altered material properties. The introduction of D-amino acids can sometimes disrupt or modify the hydrogen-bonding networks that are crucial for the formation of β-sheet structures, a common motif in self-assembling peptides. researchgate.net

The combination of the Fmoc group, α-methylation, and D-stereochemistry in a single building block allows for fine-tuning of the self-assembly process and the resulting biomaterial properties. For instance, hydrogels formed from peptides containing Fmoc-α-methyl-D-serine are expected to exhibit enhanced resistance to enzymatic degradation, making them more suitable for long-term applications in tissue engineering and drug delivery. researchgate.net The mechanical properties of these hydrogels, such as stiffness and elasticity, can also be modulated by the specific peptide sequence and the inclusion of this non-canonical amino acid.

Structural FeatureInfluence on Self-Assembly and Biomaterials
Fmoc Group Drives self-assembly via π-π stacking, promotes hydrogelation. asm.org
α-Methyl Group Restricts conformational freedom, can stabilize helical structures.
D-Serine Increases proteolytic stability, can alter secondary structure and hydrogel properties. researchgate.net

Computational Design and Predictive Modeling for Fmoc-alpha-methyl-D-Serine Integration

Computational modeling and predictive design are becoming indispensable tools in peptide engineering. For peptides incorporating non-canonical amino acids like Fmoc-α-methyl-D-serine, computational approaches are crucial for predicting their conformational preferences and how these will influence their biological activity and self-assembly properties.

Once a reliable force field is established, MD simulations can be used to:

Predict peptide secondary structure: Determine whether the incorporation of Fmoc-α-methyl-D-serine favors the formation of helices, sheets, or turns.

Model self-assembly: Simulate the aggregation of multiple peptide molecules to understand the early stages of nanofiber or hydrogel formation.

Design for specific interactions: Computationally screen peptide sequences for their ability to bind to a specific biological target or to self-assemble into a desired nanostructure.

Computational MethodApplication in Fmoc-α-methyl-D-Serine Peptide Design
Quantum Mechanics Derivation of accurate force field parameters for the non-standard residue.
Molecular Dynamics Prediction of peptide conformation, modeling of self-assembly processes.
AI-based Models High-throughput prediction of peptide structure and interactions. researchgate.netpeptide.com

Sustainable and Greener Synthesis Approaches for Fmoc-alpha-methyl-D-Serine Derivatives

The increasing focus on green chemistry in the pharmaceutical and biotechnology industries necessitates the development of more sustainable and environmentally friendly methods for the synthesis of peptide building blocks like Fmoc-α-methyl-D-serine. Traditional peptide synthesis often relies on hazardous solvents and reagents.

Greener approaches for the synthesis of Fmoc-α-methyl-D-serine derivatives can be envisioned at several stages:

Synthesis of α-methyl-D-serine: Biocatalysis offers a promising green alternative to traditional chemical synthesis. The use of enzymes, such as α-methylserine aldolase, could enable the stereoselective synthesis of α-methyl-L-serine from simple precursors like L-alanine and formaldehyde. asm.org While this particular enzyme produces the L-enantiomer, the principles of enzyme engineering could be applied to develop a biocatalyst for the synthesis of the D-enantiomer.

Fmoc Protection: The protection of the amino group with Fmoc-Cl is a key step. Greener methods for this reaction are being developed that utilize aqueous media or ultrasound irradiation, reducing the need for volatile organic solvents. scielo.brrsc.org These methods have been shown to be efficient and can proceed without the need for a catalyst, offering a simpler and more environmentally benign process. scielo.brrsc.org

Solvent and Reagent Selection: Throughout the synthesis and purification process, the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives is a major goal. The development of solid-phase peptide synthesis (SPPS) protocols that use more benign solvents is an active area of research. imperial.ac.uk

The adoption of such green chemistry principles will not only reduce the environmental impact of producing Fmoc-α-methyl-D-serine and its derivatives but can also lead to more efficient and cost-effective manufacturing processes.

Synthetic StepTraditional ApproachGreener Alternative
α-methyl-D-serine Synthesis Multi-step chemical synthesis.Biocatalytic synthesis using engineered enzymes. asm.org
Fmoc Protection Reaction with Fmoc-Cl in organic solvents.Aqueous-based synthesis, ultrasound-assisted reactions. scielo.brrsc.org
Solvents in Peptide Synthesis Use of DMF, DCM.Replacement with greener solvents like 2-methyltetrahydrofuran. imperial.ac.uk

Q & A

Basic Questions

Q. What are the standard protocols for incorporating Fmoc-α-methyl-D-Ser into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-α-methyl-D-Ser is incorporated via standard Fmoc-SPPS protocols. The process involves:

Resin Loading : Covalent attachment of the Fmoc-protected amino acid to a solid support (e.g., Wang resin) using a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, followed by neutralization with triethylamine to activate the free amine for subsequent coupling .

Activation and Coupling : The next Fmoc-amino acid is pre-activated with DCC/HOBt and coupled to the resin-bound peptide chain.

Side-Chain Deprotection : Final cleavage from the resin using HF (hydrogen fluoride) or TFMSA (trifluoromethanesulfonic acid) to remove acid-labile protecting groups .

  • Key Considerations : Optimize reaction times for sterically hindered residues like α-methyl-D-Ser to ensure complete coupling.

Q. How should researchers handle and store Fmoc-α-methyl-D-Ser to maintain its stability?

  • Methodological Answer :

  • Storage : Store desiccated at -20°C to prevent hydrolysis of the Fmoc group or the methyl ester .
  • Handling : Use gloves, masks, and protective eyewear to avoid skin/eye contact. Dissolve in anhydrous DMF or dichloromethane (DCM) to minimize side reactions .
  • Waste Disposal : Collect organic waste separately and treat with specialized biohazard protocols due to the compound’s reactive groups .

Q. What analytical techniques are recommended for confirming the identity and purity of Fmoc-α-methyl-D-Ser?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 265–280 nm) to assess purity and detect impurities like β-alanine derivatives .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., Fmoc-α-methyl-D-Ser: C₂₀H₂₁NO₅, MW 355.4 g/mol) .
  • Chiral Analysis : Chiral HPLC or capillary electrophoresis to detect enantiomeric impurities (e.g., L-isomer contamination) .

Advanced Research Questions

Q. How can researchers address challenges related to chiral inversion during SPPS using Fmoc-α-methyl-D-Ser?

  • Methodological Answer :

  • pH Control : Maintain reaction pH between 7–9 during coupling to prevent racemization. Excessively basic conditions (>10) risk Fmoc cleavage, while acidic conditions promote chiral inversion .
  • Activation Reagents : Use HOBt or Oxyma as coupling additives instead of DCC alone to reduce racemization .
  • Monitoring : Perform Kaiser tests after each coupling step to confirm free amine availability and detect incomplete reactions .

Q. What strategies are effective in minimizing β-alanine impurities when synthesizing peptides with Fmoc-α-methyl-D-Ser?

  • Methodological Answer :

  • Source Control : Avoid Fmoc-OSu (N-hydroxysuccinimide) activation, which generates β-alanine via succinimide hydrolysis. Use carbodiimide-based activation instead .
  • Purification : Employ preparative HPLC with a C18 column to separate β-alanine-containing byproducts (retention time typically shorter than the target peptide) .
  • Quality Assurance : Pre-screen commercial Fmoc-α-methyl-D-Ser batches using LC-MS to detect β-alanine impurities (ΔMW = -58 Da) .

Q. How do different side-chain protecting groups influence the coupling efficiency of Fmoc-α-methyl-D-Ser in complex peptide sequences?

  • Methodological Answer :

  • Steric Effects : Bulky groups like Trt (trityl) improve solubility but hinder coupling in sterically crowded sequences. Use tert-butyl (tBu) for better reactivity .
  • Orthogonality : Select acid-labile groups (e.g., Boc) for sequences requiring selective deprotection. For example, Fmoc-D-Ser(tBu)-OH allows selective cleavage under mild acidic conditions .
  • Empirical Testing : Compare coupling times and yields using different protecting groups (e.g., Ac, Bzl, Trt) via LC-MS to optimize for specific peptide contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.